molecular formula C8H11N3 B1348334 N-o-tolyl-guanidine CAS No. 37557-40-7

N-o-tolyl-guanidine

Cat. No. B1348334
CAS RN: 37557-40-7
M. Wt: 149.19 g/mol
InChI Key: VVFVRTNNLLZXAL-UHFFFAOYSA-N
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Description

N-o-tolyl-guanidine (NOTG) is an organic compound that is used in a variety of scientific research applications. It is a highly versatile compound that has a wide range of applications in chemistry, biochemistry, and biophysics. NOTG is used in the synthesis of various compounds, including drugs, and as a biochemical reagent in the study of enzyme kinetics and protein-ligand interactions. It has also been used to study the mechanisms of action of various drugs and to develop new drugs. In addition, NOTG has been used in the study of the biochemical and physiological effects of drugs.

Scientific Research Applications

Biological Activities and Therapeutic Applications

Guanidine derivatives are recognized for their significant biological activities and therapeutic potential across various domains. Research highlights the development of guanidine-containing compounds for potential use as central nervous system agents, anti-inflammatory, anti-diabetic, and chemotherapeutic agents, as well as ingredients in cosmetics. These compounds, including guanidinoglycosides, have demonstrated notable efficacy in inhibiting HIV replication, showcasing their potential in antiviral therapy. The synthesis techniques and applications of guanidines in biological contexts have been extensively reviewed, underscoring their importance in drug discovery and development processes (Sączewski & Balewski, 2013); (Baker et al., 2000).

Coordination Chemistry and Catalysis

Guanidine compounds play a crucial role in coordination chemistry, serving as neutral, N-based donor ligands. Their applications in catalysis have been increasingly explored, with research demonstrating their potential in various catalytic processes across the periodic table. The versatility and sophisticated substitution patterns of these compounds address specific challenges in chemical synthesis and catalysis (Coles, 2006).

Material Science Applications

In material science, guanidine derivatives, particularly those with antibacterial properties, have been investigated for their potential in creating novel materials with health and safety applications. For instance, poly(N-vinylguanidine) has shown promising catalytic and bactericidal properties, indicating its utility in chemical and biological defense as well as in clinical and industrial disinfection processes (Bromberg & Hatton, 2007).

Gene Delivery Systems

Guanidine-based polymeric systems have been developed for intranuclear gene delivery, showcasing enhanced transfection efficiency and minimized cytotoxicity. These novel carriers, designed with guanidinylated and disulfide linkages, demonstrate superior DNA binding and cellular uptake capabilities, potentially revolutionizing non-viral gene therapy approaches (Yu et al., 2016).

Biochemical Analysis

Biochemical Properties

N-o-tolyl-guanidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes such as nitric oxide synthase and protein kinases, influencing their activity. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their catalytic functions. Additionally, this compound can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their conformation and activity .

Cellular Effects

This compound impacts various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving the regulation of nitric oxide production. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of nitric oxide synthase by binding to its active site, preventing the conversion of L-arginine to nitric oxide. Additionally, it can activate or inhibit protein kinases, leading to changes in phosphorylation states and downstream signaling events. These interactions result in alterations in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, it may degrade into byproducts that could have different biochemical activities. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, this compound can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical activities. These metabolic pathways can influence the overall bioavailability and efficacy of this compound in biological systems. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

properties

IUPAC Name

2-(2-methylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFVRTNNLLZXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328323
Record name N-o-tolyl-guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37557-40-7
Record name N-o-tolyl-guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of N-o-tolyl-guanidine's binding to sigma receptors in the brain?

A1: While the abstract doesn't delve into the specific downstream effects of this compound binding to sigma receptors, it highlights its potential significance. The research suggests that this compound, along with other similar guanidine derivatives, demonstrates high selectivity for sigma receptors in the brain []. This selectivity is crucial because it implies that these compounds might offer a targeted approach to influencing brain activity mediated by sigma receptors, potentially with fewer off-target effects. The abstract further suggests that this targeted binding could be valuable in diagnosing and treating chronic mental depression and psychotic mental illnesses associated with hallucinations []. This points to the potential therapeutic value of understanding and manipulating sigma receptor activity through compounds like this compound.

Q2: How is this compound used in identifying other compounds with sigma receptor binding activity?

A2: The abstract explains that a tritium-labeled version of N,N'-di-(o-tolyl)-guanidine, a closely related compound, serves as a selection tool for identifying other compounds that bind to sigma receptors []. This method leverages the principle of competitive binding. Researchers can introduce this radiolabeled compound to isolated mammalian brain membranes where it binds to sigma receptors. Subsequently, introducing a different compound with potential sigma receptor binding affinity will displace the labeled compound in proportion to its binding strength []. This displacement, measurable due to the radioactivity, helps researchers screen and identify novel compounds with selective sigma receptor binding activity for further investigation.

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